methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate
Description
Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is a heterocyclic compound featuring:
- A pyridine-3-carboxylate ester moiety.
- A (2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl substituent attached to the pyridine ring.
- Defined stereochemistry at positions 2 and 4 of the pyrrolidinone ring.
Properties
IUPAC Name |
methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-14-9(4-10(15)11(14)16)7-3-8(6-13-5-7)12(17)18-2/h3,5-6,9-10,15H,4H2,1-2H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFIWDMDMFAVNN-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@@H](C1=O)O)C2=CC(=CN=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675928 | |
| Record name | Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217778-14-7 | |
| Record name | Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate typically involves multi-step organic synthesis techniques. One common approach is to start with the pyridine-3-carboxylate as the core structure and introduce the pyrrolidinone moiety through a series of reactions involving protection, deprotection, and functional group transformations. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is characterized by a pyridine ring substituted with a carboxylate group and a pyrrolidine derivative. Its molecular formula is .
Therapeutic Applications
-
Neuroprotective Effects
- Recent studies have highlighted the potential neuroprotective properties of this compound. It has been shown to modulate apoptotic pathways in neuronal cells, providing protection against neurodegenerative diseases. For instance, it inhibits caspase activation, which is crucial in the apoptosis process, thereby promoting cell survival in models of neurodegeneration .
-
Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators. This action could be beneficial in treating chronic inflammatory conditions. Research indicates that it may influence key signaling pathways such as NF-kB and MAPK, which are pivotal in the inflammatory response .
- Anticancer Activity
Biochemical Interactions
The compound interacts with various biological targets, making it a versatile candidate for drug development:
- Cyclic Nucleotide Phosphodiesterases (PDEs)
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Stereochemical Influence: The (2S,4S) configuration in the target compound’s pyrrolidinone ring is critical for conformational stability, as seen in similar stereospecific compounds . This configuration may enhance binding to chiral biological targets, such as enzymes or receptors.
Ester vs. Carboxylic Acid: Compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid , the methyl ester in the target compound improves membrane permeability due to increased lipophilicity.
Heterocyclic Core Variations :
- Pyridine-3-carboxylate esters (target compound and ) are associated with improved pharmacokinetic profiles over pyrazolo-pyridine derivatives (e.g., ), which are often discontinued due to synthesis challenges .
- Isoxazolidine and thymidine analogs () exhibit divergent bioactivities (e.g., antiviral vs. enzyme inhibition), highlighting the role of core heterocycles in target selection.
Hydrogen Bonding Capacity: The 4-hydroxy and 5-oxo groups on the pyrrolidinone ring enable hydrogen bonding, a feature shared with Ethyl 1-(4-methoxyphenyl)-7-oxo-... (). This property is crucial for interactions with polar residues in binding pockets.
Biological Activity
Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C12H14N2O
- CAS Number : 1217641-50-3
- IUPAC Name : this compound
This structure includes a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity. The presence of hydroxyl and carboxyl functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine ring followed by functionalization to introduce the carboxylate group. The synthesis pathways often utilize starting materials that are readily available in chemical libraries.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 lung adenocarcinoma cells.
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Methyl 5-(...) | A549 | 25 | Structure-dependent activity observed |
| Methyl 5-(...) | HSAEC1-KT (non-cancerous) | >100 | Selectivity for cancer cells |
In one study, compounds similar to methyl 5-[...] showed reduced viability in A549 cells while exhibiting lower toxicity towards non-cancerous cells, suggesting a promising therapeutic window for further development .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus (MRSA) | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate activity observed |
The antimicrobial activity appears to be linked to the structural features of the compound, particularly the presence of the pyrrolidine ring which may enhance membrane permeability or disrupt bacterial cell wall synthesis .
Case Studies
-
Anticancer Study on A549 Cells :
- A series of experiments were conducted where various derivatives were tested against A549 cells. The results indicated that modifications to the amino group significantly impacted cytotoxicity, with certain derivatives exhibiting up to 80% reduction in cell viability at concentrations as low as 25 µM .
- Antimicrobial Screening :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
